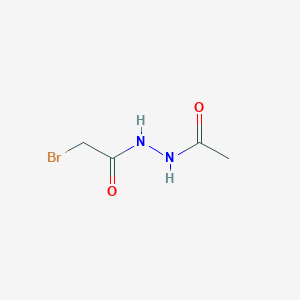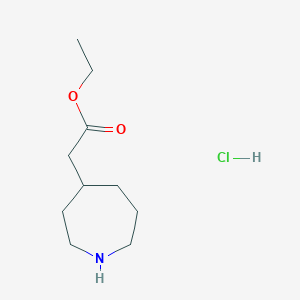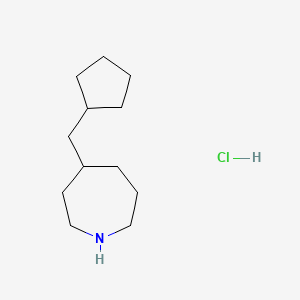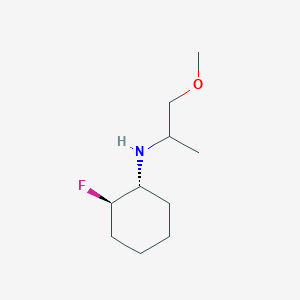
N'-acetyl-2-bromoacetohydrazide
Overview
Description
“N’-acetyl-2-bromoacetohydrazide” is a chemical compound with the CAS Number: 1342263-70-0 . It has a molecular weight of 195.02 .
Molecular Structure Analysis
The IUPAC name for “N’-acetyl-2-bromoacetohydrazide” is N’-(2-bromoacetyl)acetohydrazide . The InChI code for this compound is 1S/C4H7BrN2O2/c1-3(8)6-7-4(9)2-5/h2H2,1H3,(H,6,8)(H,7,9) .Physical And Chemical Properties Analysis
“N’-acetyl-2-bromoacetohydrazide” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Epigenetic Readers and Drug Discovery
Bromodomains, recognizing acetylated lysine residues on histones, play a crucial role in regulating gene expression through chromatin remodeling. The discovery of potent inhibitors for the BET family of bromodomains has sparked significant interest in targeting these epigenetic readers for therapeutic applications, particularly in oncology and inflammatory diseases. These inhibitors regulate the expression of genes critical for cancer progression and immune responses, offering a promising avenue for drug development (Filippakopoulos & Knapp, 2014). The selective inhibition of bromodomain-containing protein 9 (BRD9) represents a significant advancement in this domain, highlighting the therapeutic potential of targeting non-BET bromodomains for cancer and immune diseases (Theodoulou et al., 2016).
Synthetic Applications
N'-acetyl-2-bromoacetohydrazide serves as a pivotal intermediate in the synthesis of various biologically active compounds. Its reactivity has been utilized to construct novel scaffolds with potential antidiabetic, antiviral, and antimicrobial activities. For instance, derivatives synthesized from N'-acetyl-2-bromoacetohydrazide have been evaluated for their antiviral activity against a range of viruses, identifying compounds with significant efficacy at subtoxic concentrations (El-Sabbagh et al., 2009). Additionally, the compound has facilitated the development of hybrid oxadiazole scaffolds displaying potent antidiabetic properties, underscoring its value in medicinal chemistry applications (Nazir et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N'-acetyl-2-bromoacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O2/c1-3(8)6-7-4(9)2-5/h2H2,1H3,(H,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSCFEWVLKSAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-2-bromoacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride](/img/structure/B1492387.png)
![4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1492388.png)



![N-[2-(4-bromophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1492395.png)




![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride](/img/structure/B1492403.png)
![1-[(1,3-Oxazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492405.png)

